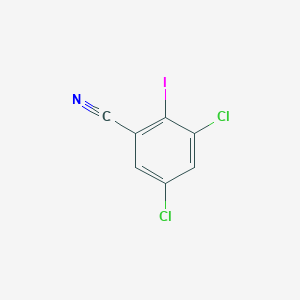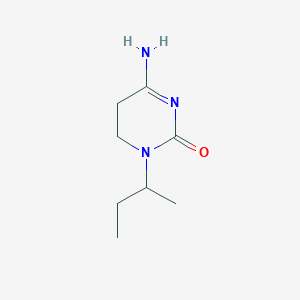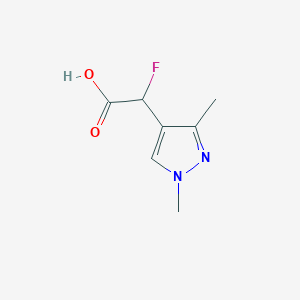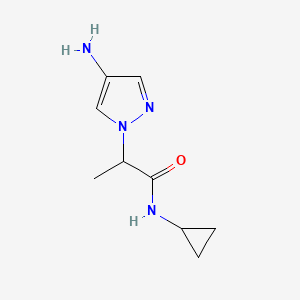![molecular formula C8H10N4S B13085173 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring both thiazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and related fields.
Métodos De Preparación
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a suitable linker, such as a methylene group, using reagents like formaldehyde or paraformaldehyde under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Análisis De Reacciones Químicas
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: This compound has a similar thiazole ring but lacks the pyrazole moiety, resulting in different biological activities.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine: The ethyl group in place of the methyl group can lead to variations in chemical reactivity and biological properties.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: The position of the methyl group on the thiazole ring affects the compound’s overall structure and function.
The uniqueness of this compound lies in its combined thiazole and pyrazole rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-5-13-8(11-6)4-12-3-7(9)2-10-12/h2-3,5H,4,9H2,1H3 |
Clave InChI |
CSNRSUKAHOYYLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)

![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)

![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)




![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)


![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)
